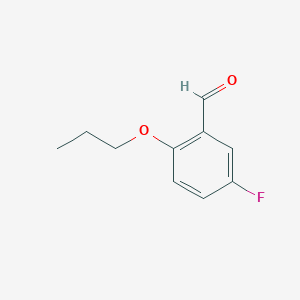

5-Fluoro-2-propoxybenzaldehyde

Descripción general

Descripción

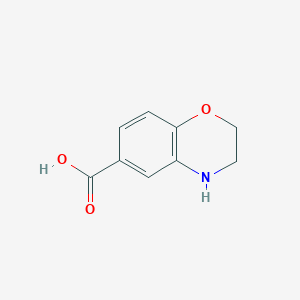

5-Fluoro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a derivative of benzaldehyde.

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of 275.8±20.0 °C and a predicted density of 1.122±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Sensing and Detection

5-Fluoro-2-propoxybenzaldehyde derivatives have been utilized in chemical sensing applications. Specifically, derivatives like 5-fluoro-2-hydroxybenzaldehyde rhodamine hydrazone have shown selectivity towards detecting Cu2+ ions, indicated by a color change from colorless to yellow. This reaction can be monitored using UV–vis spectroscopy, showcasing its potential for visual detection of specific ions in chemical and biological settings (Gao et al., 2014).

Precursor in Radiopharmaceutical Synthesis

Fluorine-18 labeled derivatives of fluorobenzaldehyde, including this compound, have been synthesized for use as precursors in the synthesis of radiopharmaceutical agents for positron emission tomography (PET). These compounds hold importance in the diagnostic field, particularly for cancer diagnosis and monitoring (Orlovskaja et al., 2016).

Anticancer Research

Derivatives of fluorobenzaldehydes have been synthesized and tested for their anticancer properties. Notably, fluorinated analogues of combretastatins, synthesized using fluorinated benzaldehydes including variants of this compound, have exhibited promising in vitro anticancer properties, making them significant in cancer treatment research (Lawrence et al., 2003).

Fluorescence-Based Biological Studies

Certain derivatives of fluorobenzaldehydes have been used to design water-soluble solvatochromic fluorophores. These compounds exhibit fluorescence properties that are independent of solvent polarity and are sensitive to intermolecular hydrogen-bonding. This characteristic makes them potentially useful tools for studying biological events and could have significant applications in chemical biology and medicinal chemistry (Okada et al., 2016).

Spectroscopic and Molecular Analysis

Studies have been conducted on the spectroscopic properties and molecular analysis of 5-Fluoro-2-methylbenzaldehyde, which can provide insights into the structural and chemical properties of related compounds like this compound. Such analyses include vibrational assignments, molecular geometry optimization, and natural bonding orbital analyses, which are crucial for understanding the molecular behavior and properties of these compounds (Iyasamy et al., 2016).

Safety and Hazards

Direcciones Futuras

While specific future directions for 5-Fluoro-2-propoxybenzaldehyde were not found in the search results, it’s worth noting that fluorine-containing compounds are receiving increasing attention in the field of drug design . Therefore, it’s possible that this compound could have potential applications in the development of new pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s structurally similar to 5-fluorouracil (5-fu), a well-known anti-cancer drug . 5-FU primarily targets the enzyme thymidylate synthase, inhibiting DNA synthesis and cell division

Mode of Action

Based on its structural similarity to 5-fu, it might inhibit the enzyme thymidylate synthase, leading to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This could result in the disruption of DNA synthesis and cell division.

Biochemical Pathways

5-fu, a structurally similar compound, is known to affect the pathway of pyrimidine metabolism . It inhibits the conversion of deoxyuridine monophosphate (dUMP) to dTMP, disrupting DNA synthesis and causing cell death

Pharmacokinetics

The pharmacokinetics of 5-fu, a structurally similar compound, have been extensively studied . 5-FU is rapidly and completely absorbed after oral administration, metabolized, and excreted in urine

Result of Action

Based on its structural similarity to 5-fu, it might disrupt dna synthesis and cell division, leading to cell death

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds

Propiedades

IUPAC Name |

5-fluoro-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTIUHXSHBWTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)

![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)

![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)

![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)